Cas no 2155840-19-8 (2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride)

2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride
- 2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride
-
- インチ: 1S/C13H19N3O.ClH/c1-2-9-16(8-1)13-12(4-3-6-15-13)17-11-5-7-14-10-11;/h3-4,6,11,14H,1-2,5,7-10H2;1H/t11-;/m0./s1
- InChIKey: ZIAHFIIQAOZYFY-MERQFXBCSA-N
- SMILES: O([C@@H]1CNCC1)C1C=CC=NC=1N1CCCC1.Cl
2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1273263-5.0g |
2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |
2155840-19-8 | 95% | 5g |
$2858.0 | 2023-05-26 | |
Enamine | EN300-1273263-0.1g |
2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |
2155840-19-8 | 95% | 0.1g |
$342.0 | 2023-05-26 | |
Enamine | EN300-1273263-2.5g |
2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |
2155840-19-8 | 95% | 2.5g |
$1931.0 | 2023-05-26 | |
Aaron | AR01FKB0-500mg |
2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |
2155840-19-8 | 95% | 500mg |
$1081.00 | 2025-02-11 | |
Aaron | AR01FKB0-100mg |
2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |
2155840-19-8 | 95% | 100mg |
$496.00 | 2025-02-11 | |
Enamine | EN300-1273263-50mg |
2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |
2155840-19-8 | 95.0% | 50mg |
$229.0 | 2023-10-02 | |
Enamine | EN300-1273263-2500mg |
2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |
2155840-19-8 | 95.0% | 2500mg |
$1931.0 | 2023-10-02 | |
Enamine | EN300-1273263-100mg |
2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |
2155840-19-8 | 95.0% | 100mg |
$342.0 | 2023-10-02 | |
Enamine | EN300-1273263-1000mg |
2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |
2155840-19-8 | 95.0% | 1000mg |
$986.0 | 2023-10-02 | |
1PlusChem | 1P01FK2O-10g |
2-(pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride |
2155840-19-8 | 95% | 10g |
$5298.00 | 2023-12-19 |
2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride 関連文献
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
9. Caper tea
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochlorideに関する追加情報
Introduction to 2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride (CAS No. 2155840-19-8)
2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2155840-19-8, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The unique structural features of this molecule, particularly its dual pyrrolidine and pyridine moieties, contribute to its potential as a lead compound in the development of novel therapeutic agents.
The chemical structure of 2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride consists of a central pyridine ring substituted with a (3S)-pyrrolidin-3-yloxy group at the 3-position and an N-substituted pyrrolidine moiety at the 2-position. The stereochemistry at the 3-position, specifically the (S) configuration, is critical for its biological activity and has been carefully optimized through synthetic methodologies. The dihydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for further pharmacological evaluation.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways. The pyrrolidine and pyridine scaffolds are well-known for their ability to interact with biological targets due to their favorable pharmacokinetic properties and binding affinities. The presence of both these moieties in 2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride suggests that it may exhibit multiple binding interactions, which could be exploited for therapeutic purposes.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Preclinical studies have demonstrated that molecules with similar structural features can modulate neurotransmitter systems, leading to effects on cognitive function, pain perception, and mood regulation. The specific arrangement of functional groups in 2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride may enable it to interact with receptors such as serotonin receptors (5-HT), dopamine receptors (D), or nicotinic acetylcholine receptors (nACh), which are implicated in various neurological conditions.
The stereochemical purity of this compound is another critical factor that contributes to its potential as a drug candidate. The (S) configuration at the 3-position ensures that the molecule interacts selectively with biological targets, minimizing off-target effects. This level of stereochemical control is achieved through advanced synthetic techniques such as chiral resolution and asymmetric synthesis, which are essential for producing enantiomerically pure compounds suitable for pharmaceutical development.
Recent advancements in computational chemistry have also played a significant role in the study of 2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride. Molecular docking simulations have been used to predict how this compound might bind to various biological targets, providing insights into its mechanism of action. These computational studies have helped researchers identify key interactions between the molecule and its potential targets, guiding further optimization efforts.
In addition to its potential applications in neurological disorders, this compound has also shown promise in other therapeutic areas. For instance, it may exhibit anti-inflammatory properties by modulating cytokine production or inhibiting enzymes involved in inflammatory pathways. Furthermore, its structural features could make it a useful tool for studying enzyme inhibition mechanisms, particularly those involving kinases or phosphodiesterases.
The synthesis of 2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as nucleophilic substitution, condensation reactions, and stereoselective functionalization. Each step has been optimized to ensure high yield and purity, making it feasible for large-scale production if further development proceeds.
The pharmacological profile of this compound is still under investigation, but preliminary data suggest that it may exhibit desirable properties such as high affinity for target receptors and low toxicity. Further preclinical studies are needed to fully characterize its efficacy and safety profile before it can be considered for clinical trials. These studies will involve both in vitro assays to assess binding affinities and pharmacological activities, as well as in vivo models to evaluate efficacy and toxicity.
The development of novel therapeutic agents often requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The study of 2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride exemplifies this collaborative approach, where insights from multiple fields contribute to a comprehensive understanding of its potential therapeutic applications.
In conclusion,2-(pyrrolidin-1-yl)-3-(3S)-pyrролидиннннннннннйоксипиридин дигидрохлорид (CAS No. 2155840-19-8) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, stereochemical purity, and preliminary biological activity make it an attractive candidate for further development. As research continues,this molecule is likely to play an important role in the discovery и development new treatments for various diseases,particularly those affecting the central nervous system。
2155840-19-8 (2-(pyrrolidin-1-yl)-3-(3S)-pyrrolidin-3-yloxypyridine dihydrochloride) Related Products
- 2171246-86-7((2S,4S)-4-methoxy-2-(methoxymethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine)
- 113534-16-0(FMOC-ASN(DOD)-OH)
- 2210141-33-4(4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline)
- 691891-06-2(N-(7-METHYL-8-QUINOLINYL)THIOUREA)
- 79313-01-2(2-(Bromomethyl)-4,6-dimethylpyridine)
- 590367-95-6(1,2,3,4-Tetra-O-benzoyl-D-glucopyranose)
- 2300978-18-9(3-(4-amino-3-chlorophenyl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine)
- 1803690-76-7(4-Bromo-3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine)
- 2171788-17-1(3-(1,1-dicyclopropylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 35845-34-2(Ethyl-d5 Crotonate)




